

Toxicological Profile and Safety Data of Piperitol: A Technical Guide

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Compound of Interest

Compound Name: Piperitol

Cat. No.: B1152629

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Disclaimer: This document provides a summary of the available toxicological and safety data for **piperitol**. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. The information presented is based on publicly available data, which is limited.

Introduction

Piperitol is a naturally occurring monoterpenoid alcohol found in various essential oils, notably from Eucalyptus species and some Mentha species. It is used as a flavoring ingredient in food and beverages. This technical guide provides a consolidated overview of the known toxicological profile and safety data for **piperitol**, with a focus on quantitative data, experimental methodologies, and relevant metabolic and signaling pathways.

It is important to note that publicly available toxicological studies specifically on **piperitol** are limited. Much of the safety assessment for **piperitol** as a flavoring agent has been conducted by regulatory bodies like the European Food Safety Authority (EFSA) through a "group evaluation" approach. This involves assessing a group of structurally and metabolically related substances together, using data from the most representative members of the group. **Piperitol** is considered a precursor to α,β -unsaturated alicyclic ketones and has been evaluated as part of this group.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its toxicological assessment.

Property	Value	Reference
Chemical Name	3-methyl-6-(1-methylethyl)-2-cyclohexen-1-ol	
Synonyms	p-Menth-1-en-3-ol, Piperitol (monoterpene)	[1]
CAS Number	491-04-3	[1]
Molecular Formula	C ₁₀ H ₁₈ O	
Molecular Weight	154.25 g/mol	
Physical State	Solid with a pungent odor.[1]	
Boiling Point	230-232 °C	[2]
Melting Point	96-97 °C	[2]
Specific Gravity	0.930 - 0.936 @ 25 °C	[2]
Solubility	Soluble in alcohol; sparingly soluble in water (360.2 mg/L @ 25 °C est.).[2]	

Toxicological Data

As previously mentioned, specific quantitative toxicological data for **piperitol** is not readily available in the public domain. The safety of **piperitol** for its use as a flavoring agent is primarily established through its inclusion in group evaluations by regulatory bodies.

Acute Toxicity

No specific LD₅₀ (median lethal dose) values for **piperitol** from oral, dermal, or inhalation studies were found in the public literature. For flavoring agents with low anticipated exposure levels, and which are part of a well-characterized chemical group, specific acute toxicity studies

may not always be required by regulatory agencies if sufficient data exists for structurally related compounds.

Sub-chronic and Chronic Toxicity

There are no publicly available sub-chronic (e.g., 90-day) or chronic toxicity studies specifically for **piperitol**. The No-Observed-Adverse-Effect Level (NOAEL) for **piperitol** has not been individually established in the literature. Regulatory evaluations for flavoring groups rely on NOAELs from representative members of the group to ensure that the intake of any individual member, including **piperitol**, is well below a level that would cause adverse effects.

Genotoxicity

Piperitol has been evaluated by EFSA as part of Flavouring Group Evaluation 212 (FGE.212). The conclusion for the group of α,β -unsaturated alicyclic ketones and their precursors, which includes **piperitol**, is that they are of no concern with respect to genotoxicity.[3][4] This conclusion is based on a review of available genotoxicity data for representative members of the group.

For a related compound, piperitenone oxide, in vitro studies have been conducted. These included a bacterial reverse mutation assay (Ames test), a micronucleus test, and a comet assay.[3][5] The results indicated a potential for genotoxicity in vitro.[3][5] However, for **piperitol** itself, within the context of the EFSA group evaluation, the overall assessment did not indicate a genotoxicity concern at the estimated levels of intake from its use as a flavoring agent.[3]

Carcinogenicity

No carcinogenicity bioassays specifically for **piperitol** have been identified in the public literature. The assessment of carcinogenic potential for flavoring agents like **piperitol** is often based on the absence of genotoxicity and structural alerts for carcinogenicity.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on **piperitol** are not publicly available. As part of the group evaluation for flavoring agents, the potential for reproductive and

developmental effects is considered based on the toxicological data of the group members and their metabolic fate.

Metabolism and Pharmacokinetics

Detailed in vivo absorption, distribution, metabolism, and excretion (ADME) studies for **piperitol** are not available in the public literature. However, based on its chemical structure as a monoterpenoid alcohol, a general metabolic pathway can be predicted.

Piperitol is expected to be readily absorbed and metabolized. The primary metabolic pathways for monoterpenoid alcohols typically involve oxidation of the alcohol group and hydroxylation of the ring, followed by conjugation (e.g., with glucuronic acid) to facilitate excretion.

Experimental Protocols

While specific experimental reports for **piperitol** are not available, the following are detailed methodologies for standard toxicological assays that would be typically required for the safety assessment of a food flavoring agent.

Acute Oral Toxicity (OECD TG 423)

- Test System: Typically, female rats are used.
- Procedure: A single dose of the test substance is administered by oral gavage. The study starts with a dose of 300 mg/kg body weight.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Endpoint: The LD₅₀ is estimated based on the mortality observed at different dose levels.

Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA).

- Procedure: The test substance, bacterial tester strains, and (in parallel experiments) a metabolic activation system (S9 mix from rat liver) are combined on agar plates.
- Observations: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated to be able to grow without the required amino acid) is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

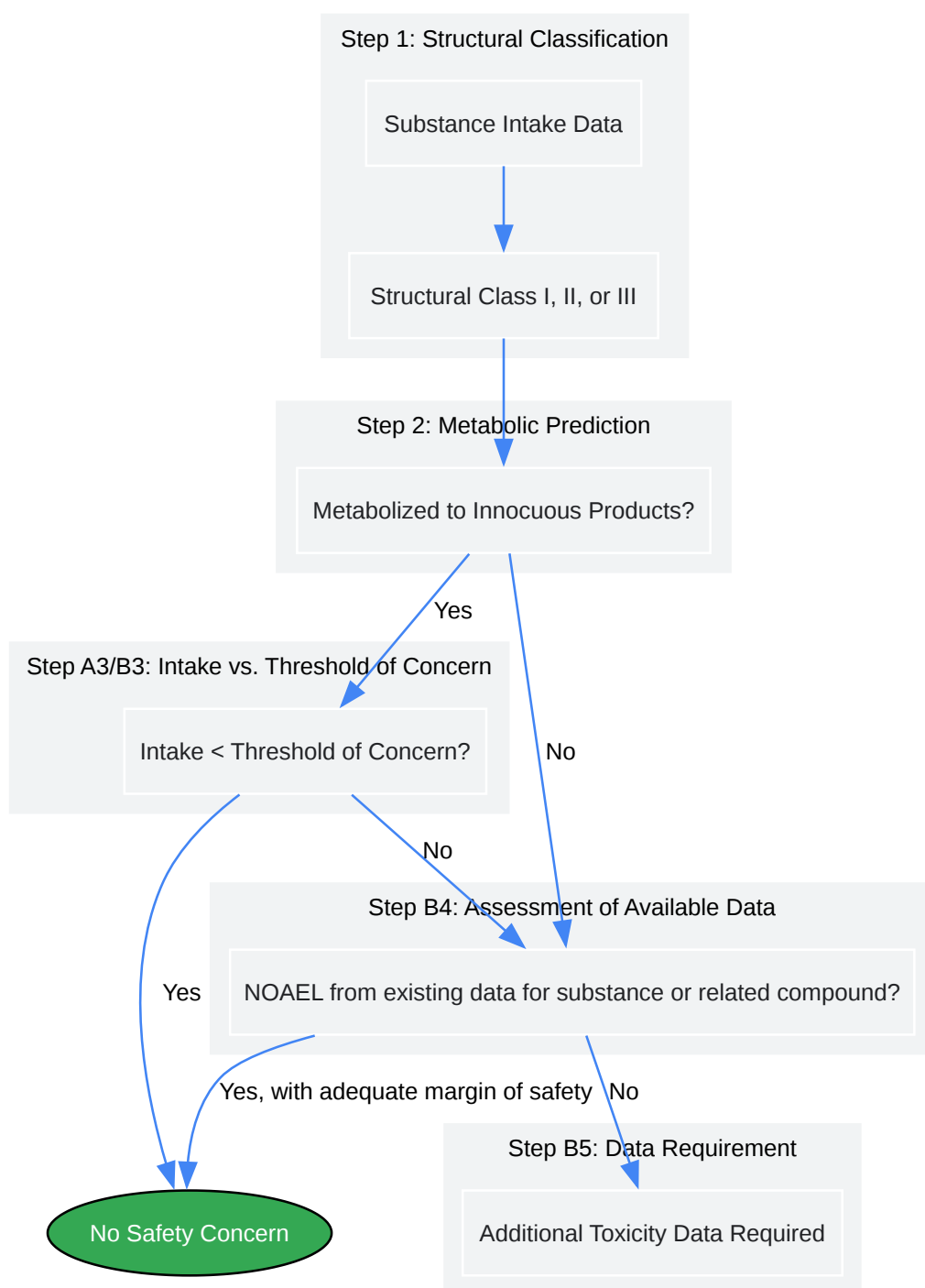
In Vitro Micronucleus Test (OECD TG 487)

- Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human lymphocytes.
- Procedure: Cells are exposed to the test substance with and without a metabolic activation system (S9 mix). After treatment, the cells are cultured to allow for cell division and then harvested.
- Observations: Cells are stained, and the frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is determined by microscopy.
- Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

Visualizations

Logical Flow of Flavoring Agent Safety Assessment

The following diagram illustrates the stepwise procedure typically used by regulatory bodies like EFSA and JECFA for the safety assessment of flavoring agents.

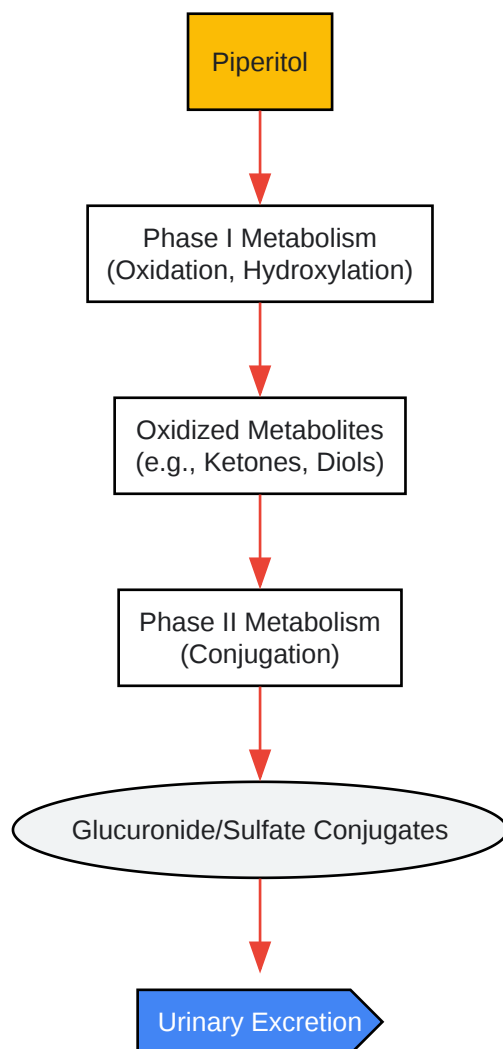


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Caption: A simplified workflow for the safety assessment of flavoring agents.

Hypothetical Metabolic Pathway of Piperitol

This diagram illustrates a plausible metabolic pathway for **piperitol** based on the known metabolism of other monoterpenoid alcohols.



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Caption: A predicted metabolic pathway for **piperitol** in humans.

Conclusion

The available data on **piperitol**, primarily from regulatory group evaluations, suggests that it is of no safety concern at the current levels of intake when used as a flavoring agent. The genotoxic potential has also been ruled out under these conditions of use. However, there is a notable lack of publicly available, detailed toxicological studies specifically on **piperitol**.

Therefore, any application of **piperitol** outside of its established use as a food flavoring agent

would warrant a more comprehensive toxicological evaluation. For researchers and drug development professionals, this profile highlights the need for further studies to establish a complete and independent safety assessment of **piperitol**.

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